molecular formula C18H18N2O B2635336 N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide CAS No. 1252521-57-5

N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide

Cat. No.: B2635336
CAS No.: 1252521-57-5
M. Wt: 278.355
InChI Key: CJPYCXBBQBBPKW-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide is a complex organic compound that features a naphthalene ring, a cyclopropyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile. This reaction can be carried out using various acylating agents under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide is unique due to its combination of a naphthalene ring, a cyclopropyl group, and a cyanomethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-11-12-20(17-8-9-17)18(21)10-6-14-5-7-15-3-1-2-4-16(15)13-14/h1-5,7,13,17H,6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPYCXBBQBBPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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